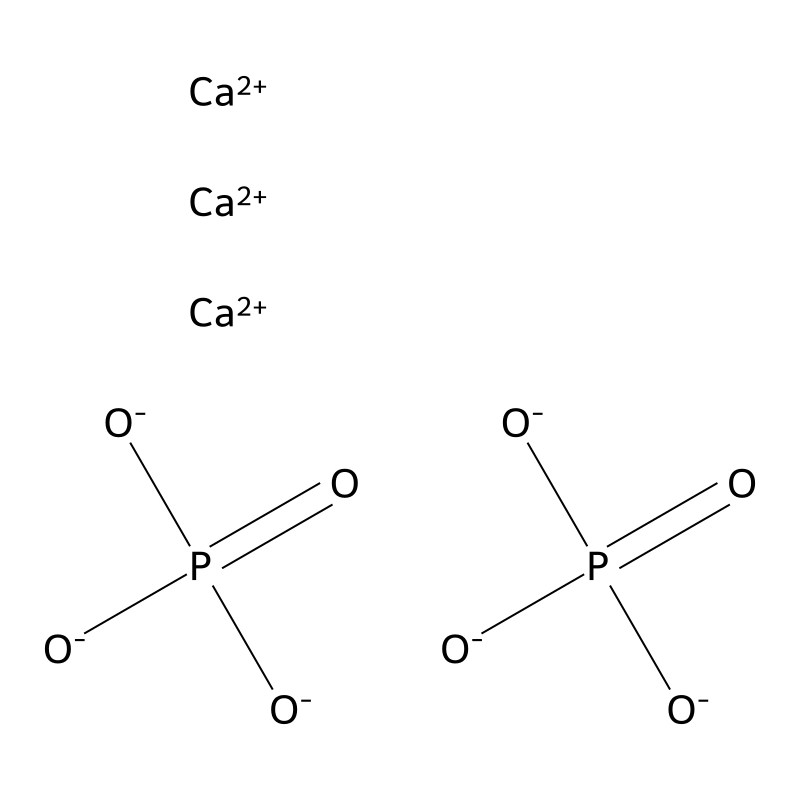

Calcium phosphate

Ca3O8P2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Ca3O8P2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid

Practically insol in alcohol and acetic acid; sol in dilute hydrochloric acid, nitric acid

Solubility in cold water: 2 mg/100 cc

2.5 mg/100 g water at 25 °C

Canonical SMILES

Bone Regeneration

Calcium phosphate (CaPO4) is a widely studied material in scientific research due to its exceptional properties for bone regeneration. Its chemical similarity to the mineral component of bone, hydroxyapatite (Ca5(PO4)3OH), makes it biocompatible and osteoconductive, meaning it promotes bone ingrowth ]. Research focuses on utilizing CaPO4 in various forms, including scaffolds, coatings, and cements, to enhance bone repair and regeneration.

Scaffolds

These 3D structures made from calcium phosphate provide a template for bone cell growth. Their porous nature allows for cell attachment, proliferation, and differentiation into mature bone cells [MDPI, "Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering", ]. Current research explores optimizing the pore size and structure of these scaffolds to mimic natural bone and improve their efficacy.

Coatings

Calcium phosphate coatings applied to implants can improve their biocompatibility and osseointegration (fusion with bone) ]. This reduces the risk of implant rejection and promotes bone growth around the implant. Research is ongoing to develop more efficient coating methods and enhance their long-term stability.

Cements

Injectable calcium phosphate cements offer a minimally invasive approach for filling bone defects. They harden after injection, providing structural support and promoting bone regeneration ]. Current research focuses on improving the injectability and setting time of these cements for better clinical applications.

Other Scientific Research Applications

Beyond bone regeneration, calcium phosphate finds applications in other scientific research areas:

Drug Delivery

Due to its biodegradability and controlled release properties, calcium phosphate nanoparticles can be used to deliver drugs and growth factors for various therapeutic purposes [ScienceDirect, "On the Application of Calcium Phosphate Micro- and Nanoparticles as Food Additive", ].

Dentistry

Calcium phosphate is a common ingredient in toothpastes as it helps remineralize tooth enamel and prevent cavities [ScienceDirect, "On the Application of Calcium Phosphate Micro- and Nanoparticles as Food Additive", ].

Calcium phosphate refers to a group of compounds containing calcium ions (Ca²⁺) and phosphate anions (PO₄³⁻). The most common form, tricalcium phosphate, has the chemical formula . This compound appears as a white, odorless powder that is tasteless and insoluble in acetic acid and ethanol but soluble in hydrochloric acid and dilute nitric acid . Calcium phosphate is a critical component of biological systems, being a major constituent of bones and teeth, where it exists primarily in the form of hydroxyapatite, a mineral that provides structural integrity .

This equation illustrates how calcium hydroxide reacts with phosphoric acid to yield tricalcium phosphate and water . Additionally, calcium phosphates can react with acids to release phosphoric acid, which can lead to the formation of soluble calcium salts in certain conditions.

Calcium phosphate can be synthesized through several methods:

- Neutralization Reaction: Mixing phosphoric acid with calcium hydroxide or calcium carbonate.

- Example:

- Example:

- Precipitation Method: Reacting soluble calcium salts with phosphate sources under controlled conditions to precipitate calcium phosphate.

- Sol-gel Process: Involves the transition from a liquid sol to a solid gel phase, allowing for the formation of calcium phosphate ceramics.

These methods can yield various forms of calcium phosphate, including monocalcium phosphate and dicalcium phosphate, depending on the reactants' stoichiometry .

Calcium phosphate has diverse applications across various fields:

- Biomedical: Used in bone grafts and dental implants due to its biocompatibility and osteoconductivity.

- Fertilizers: Serves as a source of phosphorus in agricultural applications.

- Food Industry: Acts as a nutritional supplement for calcium and phosphorus.

- Pharmaceuticals: Utilized in formulations to enhance drug delivery systems by providing essential minerals .

Several compounds are chemically similar to calcium phosphate. Here’s a comparison highlighting their uniqueness:

| Compound | Chemical Formula | Unique Characteristics |

|---|---|---|

| Monocalcium Phosphate | Soluble in water; used as a food additive and fertilizer. | |

| Dicalcium Phosphate | Less soluble than tricalcium phosphate; used in dietary supplements. | |

| Hydroxyapatite | Main mineral component of bone; highly biocompatible. | |

| Octacalcium Phosphate | Intermediate phase in bone mineralization process. | |

| Amorphous Calcium Phosphate | Variable composition | Exists in biological systems; less stable than crystalline forms. |

Calcium phosphate's unique properties include its specific solubility characteristics and its critical role in biological systems compared to these similar compounds .

Physical Description

DryPowder; OtherSolid

A white, odourless powder which is stable in ai

Color/Form

White, crystalline powder

Two crystalline modifications are known, the high temperature alpha- and the low-temperature beta-form, transition temperature 110 °C.

Rhombohedral crystals /Whitlockite/

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

3.14 g/cu cm

Odor

Melting Point

1670 °C

UNII

Related CAS

21063-37-6 (monetite)

7757-93-9 (CaHPO4)

10103-46-5 (Parent)

Drug Indication

FDA Label

Therapeutic Uses

... /THIS/ ORALLY ADMIN CALCIUM ... /SALT/ CAN BE USED IN TREATMENT OF MILD & LATENT HYPOCALCEMIC TETANY & FOR MAINTENANCE THERAPY ... .

AN EXCELLENT SOURCE OF BOTH CALCIUM AND PHOSPHORUS USEFUL IN SUPPLEMENTING CALCIUM INTAKE, AS, FOR EXAMPLE, DURING PREGNANCY & LACTATION, OR AS SOURCE OF CALCIUM IN DISEASES OF CALCIUM DEFICIENCY.

Calcium replenisher

For more Therapeutic Uses (Complete) data for TRICALCIUM PHOSPHATE (6 total), please visit the HSDB record page.

Pharmacology

Mechanism of Action

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Drug Warnings

Ceramic implant materials, including tricalcium phosphate, are biocompatible and are currently being used to restore alveolar bone loss resulting from periodontal disease, endodontic infections, and residual alveolar ridge resorption. However, use of such a material in this case led to persistent infection and additional bone destruction. Thus, the use of a ceramic implant material to accelerate periapical bone repair is not recommended in areas where a chronic bacterial infection is present.

Use Classification

Agrochemicals -> Rodenticides

ACIDITY_REGULATOR; -> JECFA Functional Classes

Cosmetics -> Abrasive; Anticaking; Antiplaque; Buffering; Bulking; Opacifying; Oral care; Viscosity controlling

Methods of Manufacturing

... /ANIMAL/ BONES ARE CALCINED UNTIL WHITE, THEN GROUND & DIGESTED WITH HYDROCHLORIC ACID /OR SULFURIC ACID/... AFTER FILTRATION, SOLN IS TREATED EITHER WITH AMMONIA OR MORE GENERALLY WITH CALCIUM HYDROXIDE WHEREBY CALCIUM PHOSPHATE IS PPT. /TRIBASIC CALCIUM PHOSPHATE NF/

By interaction of solutions of calcium chloride & sodium triphosphate with excess of ammonia.

Commercial preparation from phosphate rock.

In production, hydroxyapitite, Ca5(PO4)3OH. is formed by the complete neutralization of phosphoric acid with slaked lime and subsequent filtration, drying, and grinding. The Ca/P ratio depends on the process conditions. Pure Ca3(PO4)2, can be obtained from hydroxyapitite by calcination above 900 °C.

General Manufacturing Information

Construction

Food, beverage, and tobacco product manufacturing

Paint and coating manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Phosphoric acid, calcium salt (1:?): ACTIVE

Phosphoric acid, calcium salt (2:3): ACTIVE

... VARIABLE MIXT OF CALCIUM PHOSPHATES ... APPROX COMPOSITION 10CAO.3P2O5.H2O (1004.64). IT CONTAINS AN AMT OF PHOSPHATE (PO4) EQUIVALENT TO NOT LESS THAN 90.0% OF TRIBASIC CALCIUM PHOSPHATE ... CALCULATED ON THE IGNITED BASIS. /TRIBASIC CALCIUM PHOSPHATE, NATIONAL FORMULARY/

... CAN INACTIVATE METALLIC IONS, WHICH ARE CAPABLE OF INTERFERING WITH NECESSARY FOOD-PROCESSING REACTIONS ... /INACTIVATION IS/ EITHER BY PPTN & REMOVING THEM FROM INTERFERENCE WITH DESIRED FOOD-PROCESSING REACTIONS OR BY COMPLEXING & MAINTAINING THEM IN SOL, BOUND STATE. /PHOSPHATES/

Occurs in nature as the minerals: oxydapatit, voelicherite, whitlockite.

Commercial tricalcium phosphate consists mainly of hydroxyapitite, Ca5(PO4)3OH.

Stability Shelf Life

Dates

Barrett KE, Barman SM, Boitano S, Brooks HL (2012). Ganong's Review of Medical Physiology (24th ed.). McGraw Hill.

HSDB: Calcium Phosphate